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5-Ethynyl-2'-deoxyuridine-5'-triphosphate

TUNEL assay Apoptosis detection DNA fragmentation

5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP, CAS 111289-87-3) is a chemically modified deoxyuridine triphosphate featuring an ethynyl group at the 5-position of the uracil base. This modification introduces a bioorthogonal alkyne handle, enabling site-specific DNA labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C11H15N2O14P3
Molecular Weight 492.16 g/mol
CAS No. 111289-87-3
Cat. No. B6297524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2'-deoxyuridine-5'-triphosphate
CAS111289-87-3
Molecular FormulaC11H15N2O14P3
Molecular Weight492.16 g/mol
Structural Identifiers
SMILESC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
InChIKeyUDMHUFFLTBRLKE-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP): An Alkyne-Modified Nucleotide for Bioorthogonal DNA Labeling and Click Chemistry Applications


5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP, CAS 111289-87-3) is a chemically modified deoxyuridine triphosphate featuring an ethynyl group at the 5-position of the uracil base . This modification introduces a bioorthogonal alkyne handle, enabling site-specific DNA labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. EdUTP serves as a substrate for various DNA polymerases and terminal deoxynucleotidyl transferase (TdT), allowing enzymatic incorporation into nascent DNA strands during PCR, primer extension, or in situ labeling of DNA breaks [2]. Unlike traditional halogenated analogs (e.g., BrdU), EdUTP's small ethynyl group (molecular weight ~492 g/mol) minimizes steric hindrance during enzymatic incorporation while providing a versatile, covalent conjugation platform for fluorescent dyes, biotin, or other functional probes .

Workflow TdT/TUNEL, PCR primer extension, in situ DNA labeling
Selection Alkyne handle for CuAAC click chemistry conjugation
Polymerase Compatible with Taq and proofreading DNA polymerases

Why 5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP) Cannot Be Replaced by Other dUTP Analogs in Click Chemistry Workflows


Direct substitution of EdUTP with unmodified dUTP, halogenated dUTP analogs (e.g., BrdUTP), or bulky fluorescent/biotin-conjugated dUTPs compromises both enzymatic incorporation efficiency and downstream detection specificity. While dUTP serves as a natural polymerase substrate, it lacks the alkyne handle required for click chemistry conjugation . Halogenated analogs like BrdUTP require harsh DNA denaturation and large antibody probes (~150 kDa) for detection, which restricts tissue penetration, damages cellular morphology, and limits multiplexing capabilities [1]. Conversely, EdUTP's small ethynyl group (<500 Da) permits high-efficiency incorporation by TdT and family B polymerases, with direct covalent attachment of small-molecule azide-fluorophores (~<1000 Da) under mild, non-denaturing conditions [2]. These fundamental differences in detection chemistry and steric compatibility mean that substituting EdUTP with another modified nucleotide will alter assay sensitivity, multiplexing potential, and cellular integrity preservation.

Unmodified dUTP Lacks the alkyne handle required for click chemistry detection; cannot be conjugated post-incorporation.
Halogenated dUTP (BrdUTP) Requires DNA denaturation and large antibody probes, limiting tissue penetration and multiplexing potential.
Fluorescein-/Biotin-dUTP Bulky modifications may reduce TdT incorporation efficiency and alter enzyme kinetics.

5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP): Quantitative Differentiation Evidence for Scientific Selection


EdUTP vs. Fluorescein- and Biotin-dUTP: Up to 2-Fold Higher Incorporation Efficiency in TUNEL Assays

EdUTP demonstrates superior incorporation efficiency by terminal deoxynucleotidyl transferase (TdT) compared to bulkier, directly labeled dUTP analogs. The small ethynyl group (molecular weight <500) presents minimal steric hindrance, resulting in incorporation rates at least twice that of fluorescein- or biotin-conjugated dUTP . This difference directly impacts assay sensitivity, as higher incorporation yields stronger and more uniform labeling signals [1].

TdT incorporation efficiency
Cross-study comparable
≥2-fold higher vs fluorescein-/biotin-dUTP
May support lower detection limits in TUNEL research
Assay context-dependent; requires click conjugation with azide-fluorophore
TUNEL assay Apoptosis detection DNA fragmentation

EdUTP vs. BrdUTP: Significantly Lower Steric Hindrance Enables Higher TdT Incorporation Efficiency

In head-to-head comparisons using HPLC and polyacrylamide gel-based assays, EdUTP incorporation by TdT was found to be more efficient than that of 5-bromo-2'-deoxyuridine triphosphate (BrdUTP) [1]. This is attributed to the smaller size and lower steric demand of the ethynyl group compared to the bromine atom, which can hinder access to the enzyme active site and base pairing [2].

TdT incorporation vs BrdUTP
Direct head-to-head
Higher efficiency reported; lower steric hindrance
Supports assay robustness with limited enzyme amounts
Specific fold-change not provided; HPLC and gel-based assessment
TUNEL assay DNA labeling Click chemistry

EdU vs. BrdU: Reduced Genotoxic Stress with 3-Fold Higher Detection Efficiency in Thick Tissues

While EdU (the nucleoside form of EdUTP) is used for metabolic labeling, its detection principle via click chemistry mirrors that of EdUTP. Comparative studies show that BrdU exhibits the highest degree of PARP inhibition (a marker of DNA damage response), while EdU shows the least [1]. Furthermore, in thick tissue sections (>50 μm), EdU detection efficiency is more than 3-fold higher than BrdU due to superior probe penetration [2]. The small size of the azide-fluorophore probe (~<1000 Da) versus the anti-BrdU antibody (~150 kDa) enables this penetration advantage without requiring harsh DNA denaturation [3].

Genotoxicity & tissue detection
Class-level inference
Lowest PARP inhibition; >3× detection in thick sections
Reduced confounding genotoxic stress; supports thick-tissue imaging
Based on EdU (nucleoside) studies; EdUTP triphosphate context may differ
Cell proliferation In vivo imaging Genotoxicity

EdUTP: Broad Polymerase Compatibility Enables Versatile PCR and Primer Extension Workflows

EdUTP is efficiently incorporated by both family A (e.g., Taq) and family B (e.g., Pwo, Deep Vent exo-, KOD XL) DNA polymerases in PCR and primer extension reactions [1]. This contrasts with some bulkier modified nucleotides that may only be accepted by a limited subset of polymerases. Recommended substitution rates of 1–10% of dTTP ensure robust amplification yields while introducing sufficient alkyne handles for downstream click functionalization [2].

Polymerase compatibility
Supporting evidence
Taq, Pwo, Deep Vent exo-, KOD XL; 1–10% dTTP substitution
Integrates into existing PCR workflows without specialized enzymes
Substitution rate optimization recommended for each assay
PCR DNA polymerase Primer extension

Optimized Application Scenarios for 5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP) Based on Evidence-Backed Differentiation


High-Sensitivity TUNEL Assays for Early Apoptosis Detection

In TUNEL assays where detecting low levels of DNA fragmentation is critical, EdUTP is the preferred substrate over fluorescein- or biotin-dUTP. Its ≥2-fold higher incorporation efficiency (Evidence Item 1) enables more sensitive detection of early apoptotic events. The subsequent click reaction with azide-fluorophores provides bright, photostable signals without the need for DNA denaturation, preserving cellular morphology for accurate spatial analysis .

Multiplexed In Situ DNA Damage and Apoptosis Biomarker Imaging

For studies requiring simultaneous detection of DNA strand breaks and protein biomarkers (e.g., cleaved caspase-3, PARP), EdUTP is essential. Its bioorthogonal click chemistry detection is fully compatible with antibody-based immunofluorescence staining, as the small azide-fluorophore probes (~<1000 Da) do not sterically hinder antibody access. This contrasts sharply with BrdU detection, which requires harsh denaturation that destroys epitopes and precludes effective multiplexing (Evidence Item 3) [1].

PCR-Based Generation of Alkyne-Functionalized DNA Probes

When producing DNA probes for hybridization, microarrays, or pull-down assays, EdUTP offers a straightforward method for site-specific introduction of alkyne handles. Its compatibility with both Taq and proofreading polymerases (Evidence Item 4) allows flexible PCR setup. Post-amplification, the alkyne groups can be conjugated via CuAAC to biotin (for streptavidin enrichment) or fluorescent dyes (for FISH probes), with a recommended substitution rate of 1–10% of dTTP to balance modification density and amplification efficiency [2].

Labeling of DNA Double-Strand Breaks in Fixed Cells and Tissues

EdUTP is the optimal choice for TdT-based labeling of DNA breaks in fixed specimens. Its small ethynyl group minimizes steric hindrance, enabling more efficient TdT incorporation than BrdUTP or bulkier conjugated dUTPs (Evidence Item 2). The mild, non-denaturing click detection preserves tissue architecture, making it suitable for high-resolution microscopy and 3D tissue imaging. This is particularly advantageous for thick sections (>50 μm) where EdU-based probes exhibit >3-fold higher detection efficiency than antibody-based BrdU methods (Evidence Item 3) [3].

Application
Selection Property
Validation Focus
TUNEL DNA fragmentation detection
Incorporation efficiency vs bulky dUTP analogs
Detection sensitivity and morphology preservation
Multiplexed DNA damage and protein biomarker imaging
Click chemistry compatibility with immunofluorescence
Co-detection accuracy without cross-interference
PCR probe generation for hybridization/pull-down
Polymerase compatibility and alkyne density control
Amplification yield and functionalization efficiency
TdT-based DNA break labeling in fixed specimens
Steric hindrance and tissue penetration context
Morphology preservation and thick-section imaging

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